molecular formula C18H25N3O9 B1682826 Vanoxonin CAS No. 86933-99-5

Vanoxonin

Numéro de catalogue: B1682826
Numéro CAS: 86933-99-5
Poids moléculaire: 427.4 g/mol
Clé InChI: KCWDMHXDGAWLOA-LQJRIPTKSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Vanoxonin est un composé nouveau connu pour son inhibition puissante de la thymidylate synthase, une enzyme essentielle à la synthèse de l'ADN.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Vanoxonin est synthétisé par une série de réactions chimiques impliquant le couplage de l'acide 2,3-dihydroxybenzoïque, de la L-thréonine et de la L-Nω-hydroxyornithine. La synthèse implique la protection de groupes fonctionnels, la déprotection sélective et des réactions de couplage .

Méthodes de production industrielle : this compound est produit industriellement par fermentation de la bactérie Saccharopolyspora hirsuta MG245-CF2. Le composé est ensuite extrait et purifié par des techniques chromatographiques .

Types de réactions :

Réactifs et conditions courants :

Principaux produits :

4. Applications de la recherche scientifique

This compound a plusieurs applications de recherche scientifique :

5. Mécanisme d'action

This compound exerce ses effets en formant un complexe avec le vanadium, qui inhibe ensuite la thymidylate synthase. Cette inhibition est compétitive par rapport à l'acide désoxyuridylique mais non compétitive par rapport au 5,10-méthylène tétrahydrofolate . Le groupe catéchol de la this compound est essentiel à son activité inhibitrice .

Composés similaires :

    Méthotrexate : Un autre inhibiteur de la thymidylate synthase utilisé dans le traitement du cancer.

    Pemetrexed : Un antifolate multi-cible qui inhibe la thymidylate synthase, entre autres enzymes.

Unicité : this compound est unique en raison de sa structure spécifique, qui comprend un groupe catéchol essentiel à son activité. Contrairement au méthotrexate et au pemetrexed, la this compound forme un complexe avec le vanadium, augmentant sa puissance inhibitrice .

Applications De Recherche Scientifique

Key Applications

  • Cancer Treatment
    • Vanoxonin has shown potential in treating various cancers due to its ability to inhibit tumor growth by targeting thymidylate synthase.
    • A study demonstrated that this compound-vanadium complexes exhibit significant cytotoxic activity against L-1210 lymphatic leukemia cells, with a minimum inhibitory concentration (MIC) of 25 µg/mL .
  • Antitumor Activity
    • Research indicates that this compound can effectively inhibit the proliferation of tumor cells in vitro. The compound's efficacy is enhanced when complexed with vanadium, leading to a lower IC50 value (0.7 µg/mL) compared to this compound alone (200 µg/mL) .
    • The mechanism involves competitive inhibition with respect to deoxyuridylic acid and uncompetitive inhibition concerning 5,10-methylenetetrahydrofolate .
  • Structure-Activity Relationship Studies
    • Investigations into the structure-activity relationship of this compound have provided insights into how modifications to its structure can enhance its inhibitory effects on thymidylate synthase, paving the way for the development of more potent derivatives .

Data Tables

Application AreaDescriptionReference
Cancer TreatmentInhibits thymidylate synthase; effective against leukemia cells
Antitumor ActivityThis compound-vanadium complex shows significant cytotoxicity
Structure-Activity StudiesInsights into structural modifications for enhanced activity

Case Studies

  • Inhibition of Thymidylate Synthase
    • A study on the inhibition mechanism revealed that the vanadium complex formed with this compound significantly inhibits thymidylate synthase in Ehrlich ascites carcinoma cells, showcasing its potential as a therapeutic agent against tumors .
  • Cytotoxicity Against Cancer Cells
    • In vitro tests confirmed that this compound exhibits cytotoxic effects at specific concentrations, indicating its potential utility in cancer chemotherapy regimens .

Mécanisme D'action

Comparaison Avec Des Composés Similaires

    Methotrexate: Another thymidylate synthetase inhibitor used in cancer treatment.

    Pemetrexed: A multi-targeted antifolate that inhibits thymidylate synthetase among other enzymes.

Uniqueness: Vanoxonin is unique due to its specific structure, which includes a catechol group essential for its activity. Unlike methotrexate and pemetrexed, this compound forms a complex with vanadium, enhancing its inhibitory potency .

Activité Biologique

Vanoxonin is a novel compound known for its potent biological activity, particularly as an inhibitor of thymidylate synthetase, an enzyme essential for DNA synthesis. This compound has garnered attention in scientific research due to its potential applications in cancer treatment and enzyme inhibition studies.

Target Enzyme

This compound primarily targets thymidylate synthetase , which catalyzes the conversion of deoxyuridine monophosphate (dUMP) to thymidine monophosphate (dTMP), a critical step in DNA synthesis.

Formation of Complex

The compound forms a complex with vanadium (V5+) , enhancing its inhibitory potency against thymidylate synthetase. This interaction is crucial for its mechanism of action, leading to reduced DNA synthesis and cell proliferation .

Biochemical Pathways

This compound's action primarily affects the thymidylate synthetase pathway , which is vital for nucleotide metabolism and cellular replication. Its inhibition results in decreased availability of dTMP, thereby impacting cell division, particularly in rapidly proliferating cells such as cancer cells .

Inhibition Potency

This compound exhibits significant inhibitory activity with an IC50 value of 0.7 µg/ml against thymidylate synthetase, indicating its effectiveness at low concentrations .

Cytotoxicity

In vitro studies reveal that this compound is cytotoxic to L1210 leukemia cells, with a minimum inhibitory concentration (MIC) of 25 µg/ml . This suggests its potential as an anticancer agent by targeting malignant cells.

Temporal Effects

Research indicates that the effects of this compound can vary over time in laboratory settings. It remains stable with a shelf life of up to four years when stored at -20°C, making it suitable for long-term studies.

Dosage Effects

In animal models, varying dosages of this compound demonstrate that lower doses effectively inhibit thymidylate synthetase and reduce tumor growth without significant toxicity, highlighting its therapeutic potential.

Study on Thymidylate Synthetase Inhibition

A study published in PubMed detailed the discovery of this compound from cultured broths of Saccharopolyspora hirsuta. The compound was characterized as a strong inhibitor of thymidylate synthetase, reinforcing its role in cancer research .

Comparative Analysis with Other Compounds

This compound's unique structure includes a catechol group that distinguishes it from other thymidylate synthetase inhibitors like methotrexate and pemetrexed. These comparisons underscore its potential advantages in specific therapeutic contexts due to its enhanced binding affinity through the vanadium complex formation .

CompoundTarget EnzymeIC50 ValueUnique Features
This compoundThymidylate synthetase0.7 µg/mlForms a complex with vanadium
MethotrexateDihydrofolate reductase0.01 µMAntifolate drug
PemetrexedMulti-target antifolate0.05 µMInhibits multiple pathways

Propriétés

IUPAC Name

(2S)-5-[acetyl(hydroxy)amino]-2-[[(2S,3R)-2-[(2,3-dihydroxybenzoyl)amino]-3-hydroxybutanoyl]amino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O9/c1-9(22)14(20-16(26)11-5-3-7-13(24)15(11)25)17(27)19-12(18(28)29)6-4-8-21(30)10(2)23/h3,5,7,9,12,14,22,24-25,30H,4,6,8H2,1-2H3,(H,19,27)(H,20,26)(H,28,29)/t9-,12+,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCWDMHXDGAWLOA-LQJRIPTKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)NC(CCCN(C(=O)C)O)C(=O)O)NC(=O)C1=C(C(=CC=C1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CCCN(C(=O)C)O)C(=O)O)NC(=O)C1=C(C(=CC=C1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201007192
Record name N~5~-Acetyl-N~2~-(2-{[(2,3-dihydroxyphenyl)(hydroxy)methylidene]amino}-1,3-dihydroxybutylidene)-N~5~-hydroxyornithine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201007192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

427.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86933-99-5
Record name Vanoxonin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086933995
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N~5~-Acetyl-N~2~-(2-{[(2,3-dihydroxyphenyl)(hydroxy)methylidene]amino}-1,3-dihydroxybutylidene)-N~5~-hydroxyornithine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201007192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Vanoxonin
Reactant of Route 2
Reactant of Route 2
Vanoxonin
Reactant of Route 3
Vanoxonin
Reactant of Route 4
Vanoxonin
Reactant of Route 5
Vanoxonin
Reactant of Route 6
Vanoxonin

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.